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For Researchers, Scientists, and Drug Development Professionals

Introduction
4-APC hydrobromide, scientifically known as 2-(4-aminophenoxy)-N,N,N-

trimethylethanaminium bromide hydrobromide, is a specialized chemical reagent primarily

utilized as a highly sensitive and selective derivatizing agent for aldehydes. Its unique

structure, incorporating a reactive aniline moiety and a permanently charged quaternary

ammonium group, makes it particularly effective for the analysis of aldehydes in complex

biological matrices using mass spectrometry (MS). This technical guide provides a

comprehensive overview of the chemical properties, structure, synthesis, and application of 4-
APC hydrobromide.

Chemical Structure and Properties
4-APC hydrobromide is a dibromide salt with the chemical formula C₁₁H₂₀Br₂N₂O. The

structure features a p-aminophenoxy group linked via an ethyl spacer to a trimethylammonium

cation. The positive charge on the quaternary ammonium group enhances ionization efficiency

in electrospray ionization mass spectrometry (ESI-MS), while the aniline functional group

provides a reactive site for the selective derivatization of aldehydes.

Table 1: Chemical and Physical Properties of 4-APC Hydrobromide
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Property Value Source

Chemical Name

2-(4-aminophenoxy)-N,N,N-

trimethylethanaminium

bromide hydrobromide

N/A

Synonyms

4-APC, 4-(2-

(trimethylammonio)ethoxy)ben

zeneaminium dibromide

[1]

CAS Number 1076196-38-7 N/A

Molecular Formula C₁₁H₂₀Br₂N₂O [1]

Molecular Weight 356.10 g/mol [1]

Appearance Solid (form not specified) N/A

Melting Point Data not available N/A

Boiling Point Data not available N/A

Solubility Data not available N/A

Note: Experimental physical property data such as melting point, boiling point, and solubility

are not readily available in published literature. These properties would need to be determined

empirically.

Spectroscopic Data
Detailed experimental spectroscopic data for 4-APC hydrobromide is not widely published.

However, based on its chemical structure, the expected spectral characteristics are as follows:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the

aromatic protons of the aminophenoxy group, the methylene protons of the ethyl spacer, and

the methyl protons of the trimethylammonium group. The chemical shifts would be influenced

by the electron-withdrawing nature of the quaternary ammonium group and the electron-

donating amino group.
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FT-IR: The infrared spectrum would likely exhibit characteristic absorption bands for N-H

stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-N

stretching, C-O stretching of the ether linkage, and vibrations associated with the quaternary

ammonium group.

Mass Spectrometry: In ESI-MS, 4-APC hydrobromide would readily form a positive ion.

Fragmentation patterns would likely involve cleavage of the ethyl spacer and loss of neutral

molecules from the parent ion. The isotopic signature of bromine (⁷⁹Br and ⁸¹Br) would be

observable in the mass spectrum of fragments containing a bromide ion.

Synthesis of 4-APC Hydrobromide
The synthesis of 4-APC hydrobromide involves a multi-step process, which can be adapted

from the procedures described for similar derivatization agents. A general synthetic workflow is

outlined below.

Step 1: Synthesis of Precursor

Step 2: Reduction and Quaternization

Step 3: Formation of Hydrobromide Salt4-Nitrophenol

2-(4-Nitrophenoxy)-N,N-dimethylethanamineWilliamson Ether Synthesis

2-(Dimethylamino)ethyl chloride

2-(4-Aminophenoxy)-N,N-dimethylethanamineReduction of Nitro Group
2-(4-Aminophenoxy)-N,N,N-trimethylethanaminium bromideQuaternization

Methyl Bromide

4-APC Hydrobromide

Acidification

Hydrobromic Acid

Click to download full resolution via product page

A generalized synthetic workflow for 4-APC hydrobromide.

Experimental Protocol: Synthesis of the Precursor 2-(4-
Aminophenoxy)ethyltrimethylammonium Bromide
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A detailed experimental protocol for the synthesis of the immediate precursor to 4-APC
hydrobromide can be adapted from the literature. This involves the reaction of a suitably

protected aminophenol with a trimethylaminoethyl halide, followed by deprotection.

Mechanism of Action and Experimental Protocol for
Aldehyde Derivatization
The primary application of 4-APC hydrobromide is the derivatization of aldehydes for

enhanced detection by LC-MS. The reaction proceeds via the formation of a Schiff base (imine)

between the aniline nitrogen of 4-APC and the carbonyl carbon of the aldehyde. This imine is

then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN),

to form a stable secondary amine derivative.[2]

Schiff Base Formation

Reduction

4-APC Imine Intermediate

R-CHO

Stable Secondary Amine DerivativeNaBH3CN

Click to download full resolution via product page

Reaction mechanism of 4-APC with an aldehyde.

Experimental Protocol: Aldehyde Derivatization for LC-
MS Analysis
The following protocol is based on the method described by Eggink et al.[3][4]

Reagent Preparation:
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Prepare a 2.5 mg/mL solution of 4-APC hydrobromide in 150 mM ammonium acetate

buffer (pH 5.7).

Prepare a 0.75 mg/mL solution of sodium cyanoborohydride (NaBH₃CN) in methanol.

Derivatization Reaction:

In a suitable vial, combine 200 µL of the 4-APC hydrobromide solution, 50 µL of the

NaBH₃CN solution, and 250 µL of the aldehyde-containing sample (e.g., in water or a

biological matrix).[3]

Incubate the reaction mixture at a controlled temperature (e.g., 10 °C) for a sufficient time

to ensure complete derivatization (typically 30 minutes to 5 hours, depending on the

aldehyde).[4]

LC-MS Analysis:

Following incubation, the sample can be directly injected into the LC-MS system for

analysis.
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Sample Preparation

Derivatization

Analysis

Aldehyde Sample

Mix Reagents and Sample

4-APC Solution NaBH3CN Solution

Incubate at 10°C

LC-MS Analysis
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Experimental workflow for aldehyde derivatization.

Conclusion
4-APC hydrobromide is a valuable tool for researchers and scientists in the field of

metabolomics and biomarker discovery. Its tailored structure allows for the highly sensitive and

selective detection of aldehydes in complex samples. While detailed physicochemical and

spectroscopic data are not extensively documented in publicly available sources, the provided

information on its synthesis and application protocols offers a solid foundation for its use in the

laboratory. Further empirical characterization of its physical properties would be a valuable

addition to the scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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